N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt
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Overview
Description
N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt is a specialized chemical compound used in various scientific research applications. This compound is a derivative of L-cysteine, an amino acid that plays a crucial role in biological systems. The addition of the N-acetyl group and the d3 isotope labeling makes this compound particularly useful in biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt typically involves multiple steps. The process begins with the acetylation of L-cysteine, followed by the introduction of the d3 isotope. The hydroxypropyl group is then added through a substitution reaction. The final step involves the formation of the dicyclohexylammonium salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to yield different derivatives with altered biological activities.
Substitution: The hydroxypropyl group can be substituted with other functional groups to create new compounds with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt has numerous applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for isotope-labeled studies.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in pharmacokinetic studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt involves its interaction with specific molecular targets and pathways. The compound’s acetyl and hydroxypropyl groups allow it to participate in various biochemical reactions, while the d3 isotope labeling enables precise tracking in metabolic studies. The dicyclohexylammonium salt form enhances its stability and solubility, facilitating its use in different experimental setups.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-L-cysteine
- S-(3-hydroxypropyl)-L-cysteine
- N-Acetyl-d3-L-cysteine
Uniqueness
N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt stands out due to its unique combination of functional groups and isotope labeling. This makes it particularly valuable in studies requiring precise tracking and analysis of metabolic pathways. Its stability and solubility, enhanced by the dicyclohexylammonium salt form, further distinguish it from similar compounds.
Properties
Molecular Formula |
C21H40N2O4S |
---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
dicyclohexylazanium;(2R)-3-(4-hydroxybutan-2-ylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoate |
InChI |
InChI=1S/C12H23N.C9H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h11-13H,1-10H2;6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t;6?,8-/m.0/s1/i;2D3 |
InChI Key |
FUBHBRRJHGBLML-LEIIFSRUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CCO)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Canonical SMILES |
CC(CCO)SCC(C(=O)[O-])NC(=O)C.C1CCC(CC1)[NH2+]C2CCCCC2 |
Origin of Product |
United States |
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